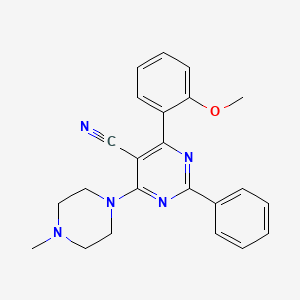

4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile

Description

4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Properties

IUPAC Name |

4-(2-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O/c1-27-12-14-28(15-13-27)23-19(16-24)21(18-10-6-7-11-20(18)29-2)25-22(26-23)17-8-4-3-5-9-17/h3-11H,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAICCECXMYCENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Phenyl Groups: The phenyl groups are introduced via a Friedel-Crafts acylation reaction, using phenyl acetyl chloride and an aluminum chloride catalyst.

Substitution with 2-Methoxyphenyl and 4-Methylpiperazino Groups: The final step involves the substitution of the pyrimidine ring with 2-methoxyphenyl and 4-methylpiperazino groups through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used include dimethylformamide and dichloromethane, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitric acid for nitration, and bromine for bromination.

Major Products

Oxidation: Formation of 4-(2-Hydroxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile.

Reduction: Formation of 4-(2-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarboxamide.

Substitution: Formation of nitro or bromo derivatives depending on the reagent used.

Scientific Research Applications

The applications of 4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile are related to its chemical properties and interactions with biological targets. This compound, a pyrimidine derivative, can be synthesized through various methods involving condensation and substitution reactions. The pyrimidine moiety is a widespread heterocycle in biological compounds, contributing to its potential therapeutic applications .

Preparation Methods

The synthesis of 4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile typically involves multiple steps starting from readily available materials.

- Formation of the Pyrimidine Ring The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

- Introduction of the Phenyl Groups The phenyl groups are introduced via a Friedel-Crafts acylation reaction, using phenyl acetyl chloride and an aluminum chloride catalyst.

- Substitution with 2-Methoxyphenyl and 4-Methylpiperazino Groups The final step involves the substitution of the pyrimidine ring with 2-methoxyphenyl and 4-methylpiperazino groups through nucleophilic substitution reactions.

Chemical Reactions

4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions:

- Oxidation The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

- Reduction The nitrile group can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

- Substitution The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Potential Applications

- COX-2 Inhibition Pyrimidine derivatives have demonstrated cyclooxygenase COX-2 inhibitory activities . Several synthesized compounds demonstrated potent activity at minimal concentrations, with IC50 values in the submicromolar range .

- Anticancer Activity Pyrimidine derivatives have demonstrated anticancer activity against a variety of cell lines, indicating a connection between selective anti-COX-2 effects and their anti-cancer activity .

- Kinase Inhibition 2,4,5-Trisubstituted pyrimidines have been identified as inhibitors of plasmodial kinases, such as PfGSK3 and PfPK6, which are drug targets for antimalarial therapy .

- Apoptosis Induction: Pyrimidine-5-carbonitrile derivatives have been studied as potential anticancer agents capable of inducing apoptosis through PI3K/AKT axis inhibition in leukemia K562 cells .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its therapeutic effects. The pathways involved may include inhibition of cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-Hydroxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile

- 4-(2-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarboxamide

- 4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile derivatives

Uniqueness

4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and piperazino groups contribute to its high binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry.

Biological Activity

4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure suggests it may interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving:

- Formation of the Pyrimidine Ring : Achieved via condensation reactions between suitable aldehydes and guanidine derivatives under acidic conditions.

- Introduction of Phenyl Groups : Utilizes Friedel-Crafts acylation with phenyl acetyl chloride.

- Substitution with Functional Groups : Final modifications include introducing 2-methoxyphenyl and 4-methylpiperazino groups through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes or receptors involved in cell proliferation and apoptosis. By inhibiting these targets, the compound can modulate pathways that are crucial in cancer progression and other diseases .

Anticancer Properties

Research indicates that 4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies on its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 53.02 | Induction of apoptosis |

| K562 (leukemia) | 45.67 | Inhibition of cell proliferation |

| AGS (gastric) | 48.23 | Modulation of signaling pathways |

| MDA-MB-231 (breast) | 27.6 | Increased caspase activity |

These results suggest that the compound not only inhibits cancer cell growth but may also promote programmed cell death, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial effects. For instance, derivatives of pyrimidines have demonstrated antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) reported as low as 16 µg/mL for certain strains .

Case Studies

- Study on MDA-MB-231 Cells : A study evaluated the efficacy of this compound against the MDA-MB-231 breast cancer cell line, revealing an IC50 value of 27.6 µM, indicating significant cytotoxicity compared to standard treatments like 5-Fluorouracil .

- Cytotoxicity Analysis on HeLa Cells : Another research effort highlighted the compound's ability to induce apoptosis in HeLa cells, showcasing its potential as a therapeutic agent in cervical cancer treatment .

Q & A

Basic Research Question

- Spectroscopy :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at δ ~3.3 ppm, piperazinyl CH2 groups at δ ~2.5–3.0 ppm) .

- IR : Validate nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ .

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond angles and planarity of the pyrimidine ring, critical for structure-activity relationship (SAR) studies .

- Purity : HPLC with UV detection (≥95% purity threshold) is recommended for pharmacological applications .

How do specific substituents influence the compound's physicochemical and pharmacological properties?

Advanced Research Question

- 4-Methylpiperazinyl Group : Enhances solubility via protonation at physiological pH, improving bioavailability. It may also interact with hydrophobic pockets in target proteins (e.g., kinases or GPCRs) .

- 2-Methoxyphenyl Group : The methoxy moiety contributes to π-π stacking with aromatic residues in binding sites, while its electron-donating nature modulates electronic properties of the pyrimidine ring .

- Carbonitrile : Acts as a hydrogen-bond acceptor, potentially enhancing binding affinity to enzymes like dihydrofolate reductase (DHFR) .

How should researchers address contradictory biological activity data across studies?

Advanced Research Question

- Source Analysis : Verify compound purity (e.g., residual solvents or isomers may skew results) and assay conditions (e.g., pH, cell lines) .

- Dose-Response Curves : Perform full dose-response analyses to rule out false positives/negatives from single-concentration screens.

- Orthogonal Assays : Cross-validate using biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation) assays. For example, conflicting cytotoxicity data could arise from off-target effects, necessitating proteomic profiling .

What computational strategies predict target interactions, and how are they experimentally validated?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., EGFR or PARP). The pyrimidine core often aligns with ATP-binding pockets, while the 4-methylpiperazinyl group may occupy allosteric sites .

- MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories) to identify key residues for mutagenesis studies.

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff).

- Crystallography : Co-crystallize the compound with the target protein to confirm predicted binding modes .

What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

Advanced Research Question

- Scale-Up Issues :

- Low Yield : Optimize stoichiometry (e.g., excess 4-methylpiperazine) and switch to scalable solvents (e.g., ethanol instead of DMF) .

- Byproducts : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

- Regulatory Compliance : Ensure compliance with ICH guidelines for impurities (e.g., genotoxic nitrile byproducts).

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Basic Research Question

- Stability Studies :

- Thermal : Store at –20°C in amber vials to prevent degradation (e.g., hydrolysis of the carbonitrile group in humid conditions).

- Light Sensitivity : UV/Vis spectroscopy can detect photodegradation products; use stabilizers like BHT for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.